Cas no 443353-17-1 (N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide)

443353-17-1 structure
Nome del prodotto:N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- 3(2H)-Quinazolinebutanamide, N-(3,4-dimethoxyphenyl)-1,4-dihydro-4-oxo-2-thioxo-
- WAY-270832
- N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- F0913-3656
- Oprea1_113163
- SR-01000557889-1
- N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- EU-0094448
- 443353-17-1
- N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1H-quinazolin-3-yl)butanamide
- SR-01000557889
- AKOS024601788
- CHEMBL1916921
-
- Inchi: 1S/C20H21N3O4S/c1-26-16-10-9-13(12-17(16)27-2)21-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)22-20(23)28/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,24)(H,22,28)
- Chiave InChI: TVOMJXWOHOTGKQ-UHFFFAOYSA-N
- Sorrisi: N1C2=C(C=CC=C2)C(=O)N(CCCC(NC2=CC=C(OC)C(OC)=C2)=O)C1=S
Proprietà calcolate
- Massa esatta: 399.12527733g/mol
- Massa monoisotopica: 399.12527733g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 588
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112Ų
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.36±0.1 g/cm3(Predicted)
- pka: 11.22±0.20(Predicted)
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0913-3656-1mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-75mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-2mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-100mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-5mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-30mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-40mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-3mg |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-20μmol |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0913-3656-5μmol |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443353-17-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide Letteratura correlata
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
443353-17-1 (N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide) Prodotti correlati
- 2228613-20-3(2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroacetic acid)
- 1807170-82-6(Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate)
- 1234616-27-3(6-chloro-4-methylpyridine-2,3-diamine)
- 1831167-98-6(DDP-38003 2HCl)
- 627046-48-4(2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)
- 2137077-26-8((1S)-1-(6-fluoro-1-benzofuran-2-yl)butan-1-amine)
- 1314779-97-9(1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile)
- 1806322-36-0(6-Ethoxybenzo[d]oxazole-2-methanol)
- 1553176-16-1(2-FLUORO-1-(2-METHOXYPHENYL)ETHAN-1-AMINE)
- 1596678-93-1(3-[3-(Methylsulfanyl)propoxy]azetidine)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
